カルセインブルー

概要

説明

カルセインブルーは、様々な科学分野で広く使用されている蛍光色素です。細胞透過性エステラーゼ基質であり、酵素活性と細胞膜の完全性を測定する生存率プローブとして機能します。この色素は、生存細胞に入ると弱蛍光性を示しますが、細胞内エステラーゼがアセトキシメチルエステル基を切断すると、非常に蛍光性の高い生成物が得られます。 カルセインブルーは、360ナノメートルで最適に励起され、445ナノメートルで最大に発光します .

科学的研究の応用

カルセインブルーは、科学研究において、以下を含む幅広い用途を持っています。

細胞生存率アッセイ: エステラーゼ活性を基に、生細胞と死細胞を区別するために使用されます。

細胞遊走と接着研究: 様々な生物学的プロセスにおける細胞の追跡とトレースに役立ちます。

細胞内カルシウムイメージング: 細胞内のカルシウムイオンダイナミクスを研究するために使用されます。

蛍光顕微鏡とフローサイトメトリー: 蛍光特性に基づいて細胞を画像化および分析するために使用されます

作用機序

カルセインブルーは、以下のメカニズムを通じてその効果を発揮します。

細胞透過性: アセトキシメチルエステル基により、カルセインブルーは細胞膜を透過できます。

エステラーゼ切断: 細胞内に入ると、細胞内エステラーゼがエステル基を切断し、カルセインブルーを蛍光性形態に変換します。

類似化合物:

カルセインAM: 同様の用途に使用される緑色蛍光色素ですが、励起波長と発光波長が異なります。

ホエchst 33342: 生細胞内のDNA染色に使用される青色蛍光色素です。

DAPI: DNA染色に使用されるもう1つの青色蛍光色素です

独自性: カルセインブルーは、緑色や赤色蛍光色素などの他の一般的な蛍光色素とは異なる励起波長と発光波長を持つため、独自性があります。 これは、複数の蛍光ラベルが使用されるマルチプレックス実験に特に役立ちます .

生化学分析

Biochemical Properties

Calcein Blue is a non-fluorescent compound that can permeate the cell membrane due to its lipophilic properties . Once inside the cell, it is cleaved by intracellular esterases, yielding the fluorescent Calcein molecule . This conversion allows the dye to be retained within the cytoplasm .

Cellular Effects

Calcein Blue is used for labeling live cells that can be detected and further analyzed by flow cytometry . The enhanced hydrophobicity provided by the acetomethoxy (AM) group allows this dye to readily enter viable cells . Once inside, intracellular esterases cleave the AM groups off of the weakly fluorescent Calcein Blue AM, trapping fluorescent Calcein Blue within the cell . Since dead cells lack esterase activity, only viable cells are labeled .

Molecular Mechanism

The molecular mechanism of Calcein Blue involves its conversion by intracellular esterases into a fluorescent form . This process activates the fluorescence of Calcein, allowing for easy detection and visualization .

Temporal Effects in Laboratory Settings

Calcein Blue AM should be used immediately when diluted with an aqueous solution, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . The dye is not fixable and

準備方法

合成経路と反応条件: カルセインブルーは、4-メチルウンベリフェロンとイミノ二酢酸を反応させることによって合成されます。この反応では、イミノ二酢酸構造を持つクマリン誘導体が生成されます。 アセトキシメチルエステル基は、細胞透過性を高めるために導入されます .

工業生産方法: 工業的には、カルセインブルーは、同じ基本的な化学反応を用いた大規模合成によって生産されますが、収率と純度を向上させるために最適化されています。 このプロセスには、製品品質を安定させるために、温度、pH、溶媒選択などの反応条件を慎重に制御することが含まれます .

3. 化学反応の分析

反応の種類: カルセインブルーは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: アセトキシメチルエステル基は、細胞内エステラーゼによって加水分解され、蛍光性のカルセインブルーを生成します。

一般的な試薬と条件:

加水分解: 通常、生存細胞内のエステラーゼの存在下で起こります。

主要な生成物:

加水分解: 蛍光性のカルセインブルーを生成します。

化学反応の分析

Types of Reactions: Calcein Blue undergoes several types of chemical reactions, including:

Hydrolysis: The acetoxymethyl ester groups are hydrolyzed by intracellular esterases to produce the fluorescent Calcein Blue.

Complexation: Calcein Blue can form complexes with metal ions, which can quench its fluorescence.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of esterases within viable cells.

Complexation: Metal ions such as iron (II) can be used to form complexes with Calcein Blue.

Major Products:

Hydrolysis: Produces the fluorescent Calcein Blue.

Complexation: Forms metal-Calcein Blue complexes, which can be used in various analytical applications.

類似化合物との比較

Calcein AM: A green-fluorescent dye used for similar applications but with different excitation and emission wavelengths.

Hoechst 33342: A blue-fluorescent dye used for staining DNA in live cells.

Uniqueness: Calcein Blue is unique due to its specific excitation and emission wavelengths, which provide spectral separation from other common fluorophores like green and red fluorescent dyes. This makes it particularly useful for multiplexing experiments where multiple fluorescent labels are used .

特性

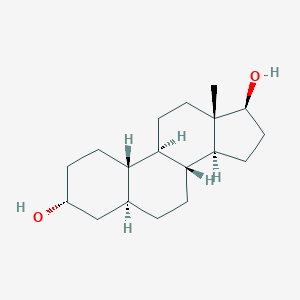

IUPAC Name |

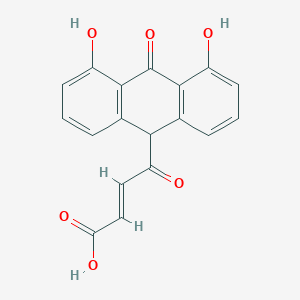

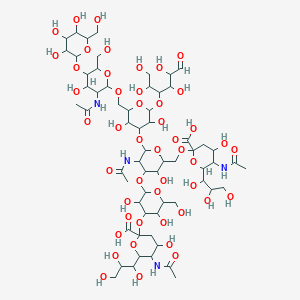

2-[carboxymethyl-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO7/c1-8-4-14(22)23-15-9(8)2-3-11(17)10(15)5-16(6-12(18)19)7-13(20)21/h2-4,17H,5-7H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPSHDMGSVVHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow powder; [Acros Organics MSDS] | |

| Record name | Calcein Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54375-47-2 | |

| Record name | Calcein blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54375-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Calcein Blue interact with metal ions?

A1: Calcein Blue forms chelate complexes with various metal ions, including calcium (Ca2+), lead (Pb2+), cadmium (Cd2+), and copper (Cu2+). [, , , ] These complexes exhibit distinct fluorescence properties, allowing for sensitive and selective detection of these metals.

Q2: What is the effect of metal ion binding on the fluorescence of Calcein Blue?

A2: The fluorescence intensity of Calcein Blue is generally enhanced upon complexation with certain metal ions, such as calcium. [, ] Conversely, some metal ions, like lanthanides, can quench the fluorescence of Calcein Blue. [] The degree of fluorescence enhancement or quenching depends on the specific metal ion, its concentration, and the solution pH.

Q3: Can Calcein Blue be used to study cellular processes?

A3: Yes, Calcein Blue acetoxymethyl ester (Calcein Blue AM), a cell-permeable derivative, is commonly used to assess cell viability and monitor cellular processes such as endocytosis and exocytosis. [, , ] Once inside the cell, esterases cleave the AM groups, trapping the fluorescent Calcein Blue within the cytoplasm.

Q4: What is the molecular formula and weight of Calcein Blue?

A4: The molecular formula of Calcein Blue is C30H26N2O13. It has a molecular weight of 602.52 g/mol.

Q5: Does Calcein Blue have any characteristic spectroscopic data?

A5: Yes, Calcein Blue exhibits specific absorption and emission wavelengths. The maximum absorption wavelength (λabs) is around 360 nm, while the maximum emission wavelength (λem) is approximately 460 nm. [, ] These values can vary slightly depending on the solvent and the presence of metal ions.

Q6: Does Calcein Blue exhibit any catalytic properties?

A6: While primarily known as a fluorescent indicator, there is limited research exploring the potential catalytic properties of Calcein Blue. Further investigation is needed to determine if it can act as a catalyst in specific chemical reactions.

Q7: Have there been any computational studies on Calcein Blue and its metal complexes?

A7: Yes, density functional theory (DFT) calculations have been employed to predict the stability constants of Cu2+ complexes with Calcein Blue and other fluorescent ligands. [] These studies provide insights into the binding affinities and structural features of metal-Calcein Blue complexes.

Q8: How do structural modifications of Calcein Blue affect its fluorescence properties?

A8: Structural modifications, particularly those altering the chelating groups or the conjugated system of Calcein Blue, can significantly impact its fluorescence properties. For example, changing the substituents on the aromatic rings or modifying the length of the conjugated system can shift the absorption and emission wavelengths. [, , ] These modifications can be strategically employed to fine-tune the fluorescence characteristics for specific applications.

Q9: What are some strategies to improve the stability of Calcein Blue formulations?

A9: Several strategies can be used to enhance the stability of Calcein Blue formulations, including:* Protecting from light: Storing Calcein Blue solutions in amber vials or wrapping them in foil can prevent photodegradation.* Controlling pH: Maintaining the solution pH within the optimal range for Calcein Blue stability can help prevent degradation.* Adding stabilizers: Incorporating antioxidants or other stabilizing agents in the formulation can protect against oxidative degradation. []

Q10: Are there specific safety regulations regarding the handling and disposal of Calcein Blue?

A10: As with all laboratory chemicals, Calcein Blue should be handled with care. While it is not classified as highly hazardous, it's important to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific safety precautions, handling instructions, and disposal guidelines.

Q11: Are there alternative fluorescent dyes with similar properties to Calcein Blue?

A11: Yes, several alternative fluorescent dyes can be used for applications where Calcein Blue is typically employed. Some examples include:* Fluorescein: Offers bright green fluorescence and is widely used in cell biology and microscopy.* Rhodamine: Provides a range of colors, from orange to red, and is known for its high quantum yield.* Xylenol Orange: Forms colored complexes with metal ions, similar to Calcein Blue, and can be used as a fluorescent indicator. []

Q12: Are there specific guidelines for recycling or disposing of Calcein Blue waste?

A12: Disposal of Calcein Blue should follow local regulations and guidelines for laboratory chemical waste. Consulting the SDS and local environmental health and safety offices is crucial for proper waste management.

Q13: What are some notable milestones in the research and development of Calcein Blue?

A13: Key milestones in Calcein Blue research include:* Initial synthesis and characterization: Establishment of its chemical structure and properties.* Development of cell-permeable derivatives like Calcein Blue AM: Expanding its use in cell biology and viability assays. [, ]* Exploration of its applications in various fields: Including analytical chemistry for metal ion detection, materials science for surface characterization, and biological research for studying cellular processes. [, , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)

![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)

![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)